Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c18-12-15-10-17(11-15)6-8-19(9-7-17)16(20)21-13-14-4-2-1-3-5-14/h1-5,15H,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTWMTBOPZRLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(C2)C#N)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of benzylamine with a suitable cyano-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Structural and Functional Group Variations
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203662-66-2)
- Structure : Replaces the benzyl ester with a tert-butoxycarbonyl (Boc) group.
- Molecular Formula : C₁₄H₂₂N₂O₂ (MW: 250.34 g/mol) .
- Applications : A common building block in peptide and heterocycle synthesis due to the Boc group’s stability under basic conditions .
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 147610-98-8)
- Structure: Substitutes the cyano group with a ketone (oxo) at the 2-position.
- Molecular Formula: C₁₆H₁₉NO₃ (MW: 273.33 g/mol) .
- Applications : Used in organic synthesis for nucleophilic additions or reductions at the ketone site. Available in 98% purity .
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 147611-02-7)
- Structure: Replaces the cyano group with an amino moiety.
- Applications: The amino group enables further derivatization (e.g., acylation, sulfonylation) for drug candidate optimization .
- Safety: No hazard data provided, but amino groups may require handling under inert atmospheres to prevent oxidation .
Ring Size and Heteroatom Modifications
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate
- Structure: Features a larger spiro[4.5]decane core instead of spiro[3.5]nonane.
- Applications : Synthesized as GABA analogs, highlighting the impact of ring size on bioactivity. The expanded ring may enhance binding to neurotransmitter receptors .
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 896464-16-7)
- Structure : Incorporates a second nitrogen atom at the 1-position, forming a diazaspiro system.
- Applications : The additional nitrogen increases hydrogen-bonding capacity, useful in kinase inhibitor design .
Substituent and Pharmacological Profile Comparisons
Biological Activity
Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure that includes both a cyano group and a carboxylate moiety. Its molecular formula is with a molecular weight of approximately 273.33 g/mol. The presence of the cyano group is particularly noteworthy as it can enhance the compound's reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyano group can facilitate various interactions such as:
- Hydrogen Bonding : The compound can form hydrogen bonds with amino acids in protein structures, potentially altering enzymatic activities.
- Electrostatic Interactions : The charged nature of the cyano group may enhance binding affinity to negatively charged sites on target proteins.
Therapeutic Applications
Research indicates that this compound may have applications in treating various conditions, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with some data indicating modulation of inflammatory pathways.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key features and activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains cyano group | Potential antimicrobial properties |
| Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-7-carboxylate | Contains oxaspiro ring | Various reactivities |
| tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | Contains tert-butyl group | Antimicrobial properties |
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study demonstrated that this compound inhibited specific enzymes associated with bacterial growth, suggesting its potential as an antibiotic agent .
- Inflammation Model : In vivo studies showed that this compound reduced markers of inflammation in animal models, indicating a promising avenue for treating inflammatory diseases .
- Binding Affinity Assessment : Research assessing the binding affinity of this compound to various receptors revealed significant interactions that could lead to therapeutic effects .
Q & A
Q. What are the primary synthetic routes for Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate?
The synthesis typically involves nucleophilic substitution reactions between 2-cyano-7-azaspiro[3.5]nonane and benzyl chloroformate under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used as a base to deprotonate the amine group, facilitating its attack on the carbonyl carbon of benzyl chloroformate. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are employed to optimize reaction efficiency. Purification often involves column chromatography, and yields depend on reaction temperature and stoichiometric ratios .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the spirocyclic framework and substituent positions, such as the cyano and benzyloxycarbonyl groups. Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]⁺). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). Purity is assessed via HPLC with UV detection or thin-layer chromatography (TLC) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific hazard data for the benzyl derivative is limited, structurally similar spirocyclic compounds (e.g., tert-butyl analogs) suggest precautions against skin/eye irritation (H315/H319) and respiratory tract irritation (H335). Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to minimize inhalation risks. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How does the cyano group influence the compound’s reactivity in medicinal chemistry applications?
The cyano (-CN) group enhances electrophilicity, enabling participation in click chemistry (e.g., Huisgen cycloaddition) or serving as a hydrogen-bond acceptor in target binding. Compared to bromine or tert-butyl substituents in analogs (e.g., tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate), the cyano group reduces steric bulk, potentially improving bioavailability. Its electron-withdrawing nature also stabilizes intermediates in multi-step syntheses .
Q. What strategies optimize reaction yields during large-scale synthesis?
- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control: Maintaining 0–25°C minimizes side reactions (e.g., hydrolysis of the benzyl ester).
- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency.
- Workup: Acid-base extraction removes unreacted starting materials, while recrystallization from ethanol/water mixtures increases purity .
Q. How can computational methods predict the compound’s biological activity?
Molecular docking studies using software like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., kinases or GPCRs). The spirocyclic scaffold’s rigidity and the cyano group’s electronic profile are analyzed for binding affinity. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., logP, polar surface area) with pharmacokinetic properties .
Q. What are the challenges in resolving stereochemistry for derivatives of this compound?
Spirocyclic systems often exhibit axial chirality. Chiral HPLC with amylose- or cellulose-based columns separates enantiomers. X-ray crystallography provides definitive stereochemical assignments, while NOESY NMR identifies spatial proximities between protons in diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
